molecular formula C15H18N2O2 B267318 N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

Número de catálogo B267318
Peso molecular: 258.32 g/mol
Clave InChI: OWMFERQQXQNVIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mecanismo De Acción

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide reduces neuronal excitability, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for further clinical development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide.

Direcciones Futuras

There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosage and administration route for N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in this context. Additionally, the potential use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide in the treatment of other neurological disorders, such as anxiety and epilepsy, should be further explored. Finally, the development of more soluble forms of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide may improve its utility as a therapeutic agent.

Métodos De Síntesis

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide can be synthesized using a multi-step process involving the reaction of 4-(1-pyrrolidinylcarbonyl)benzoic acid with cyclopropylamine. The resulting intermediate is then treated with a coupling agent to form the final product. The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been optimized to yield high purity and yield.

Aplicaciones Científicas De Investigación

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, leading to anxiolytic and anticonvulsant effects. N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

Propiedades

Nombre del producto

N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopropanecarboxamide

Fórmula molecular

C15H18N2O2

Peso molecular

258.32 g/mol

Nombre IUPAC

N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18N2O2/c18-14(11-3-4-11)16-13-7-5-12(6-8-13)15(19)17-9-1-2-10-17/h5-8,11H,1-4,9-10H2,(H,16,18)

Clave InChI

OWMFERQQXQNVIA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

SMILES canónico

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.